2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with a fluorophenyl group at the 2-position and a methyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-fluoroacetophenone with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound may also interact with microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Biological Activity
Introduction
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound with a pyrazolone core, has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a 4-fluorophenyl group at the 2-position and a methyl group at the 5-position of the pyrazolone ring. The synthesis typically involves the condensation of 4-fluoroacetophenone with hydrazine hydrate, followed by cyclization under reflux conditions in solvents like ethanol or methanol. This synthetic route can be optimized for industrial production using automated systems and continuous flow reactors.
Structural Information
Property | Value |
---|---|
IUPAC Name | 2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one |
CAS Number | 100553-83-1 |
Molecular Formula | C10H9FN2O |
InChI Key | VJVFAPBCFDWAEX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disruption of microbial cell membranes and inhibition of key metabolic pathways. In vitro studies have shown that it can inhibit various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can alleviate symptoms associated with inflammatory diseases.
Case Study: COX Inhibition
In a study examining the effects of pyrazolone derivatives on COX activity, it was found that the presence of the fluorophenyl group significantly enhanced inhibitory potency compared to non-substituted analogs. The IC50 values for COX-1 and COX-2 were reported to be lower than those of standard anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve induction of apoptosis and cell cycle arrest.
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
A549 | 26.00 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Cell Membrane Interaction : The fluorophenyl group enhances lipophilicity, allowing better penetration into microbial membranes.
- Apoptotic Pathways : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFAPBCFDWAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351508 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100553-83-1 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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